Crotonaldehyde Crotonaldehyde Crotonaldehyde is a clear, colorless to straw colored liquid with a strong, suffocating odor. It is highly flammable and produces toxic vapors at room temperature. Crotonaldehyde is found naturally in emissions of some vegetation and volcanoes; many foods contain crotonaldehyde in small amounts. Crotonaldehyde is mainly used in the manufacture of sorbic acid, which is a yeast and mold inhibitor. Crotonaldehyde has been used as a warning agent in fuels, as alcohol denaturant, as stabilizer for tetraethyl-lead, in the preparation of rubber accelerators, and in leather tanning.
Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air.
(e)-crotonaldehyde is a water-white to straw-colored liquid with a pungent, suffocating odor. Used as a chemical intermediate in a variety of industrial processes (surfactants, textiles, paper, fuels, insecticides, leather tanning, etc.). Used in chemical warfare. (EPA, 1998)
Crotonaldehyde is an enal consisting of propene having a formyl group at the 1-position.
Crotonaldehyde is a natural product found in Artemisia judaica, Zanthoxylum schinifolium, and Nicotiana tabacum with data available.
Crotonaldehyde is an unsaturated aldehyde with commercial applications, including the manufacture of sorbic acid, that is also found in tobacco smoke, gasoline and diesel engine exhausts, and smoke from wood burning. Airborne exposure to this chemical can cause eyes, nose, throat, and lung irritation.
Brand Name: Vulcanchem
CAS No.: 123-73-9
VCID: VC21033859
InChI: InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+
SMILES: CC=CC=O
Molecular Formula: C4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight: 70.09 g/mol

Crotonaldehyde

CAS No.: 123-73-9

Cat. No.: VC21033859

Molecular Formula: C4H6O
C4H6O
CH3CH=CHCHO

Molecular Weight: 70.09 g/mol

* For research use only. Not for human or veterinary use.

Crotonaldehyde - 123-73-9

CAS No. 123-73-9
Molecular Formula C4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight 70.09 g/mol
IUPAC Name (E)-but-2-enal
Standard InChI InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+
Standard InChI Key MLUCVPSAIODCQM-NSCUHMNNSA-N
Isomeric SMILES C/C=C/C=O
Impurities 2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1%
SMILES CC=CC=O
Canonical SMILES CC=CC=O
Boiling Point 219 °F at 760 mmHg (EPA, 1998)
219.2 °F at 760 mmHg (EPA, 1998)
102.2 °C
104.00 °C. @ 760.00 mm Hg
104 °C
219 °F
Colorform Water-white, mobile liquid
Water-white to straw-colored liquid
Water-white liquid. [Note: Turns pale-yellow on contact with air.]
Liquid
Flash Point 55 °F (EPA, 1998)
55.4 °F (EPA, 1998)
The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C
13 °C (55 °F) Closed cup
9 °C (48 °F) - closed cup
13 °C c.c.
55 °F
45 °F
Melting Point -105 °F (EPA, 1998)
-101 °F (EPA, 1998)
-69 °C
-76.6 °C
-76.5 °C (trans), -69 °C (cis)
-101 °F

Chemical Identity and Structure

Crotonaldehyde (2-butenal) is an unsaturated aldehyde with the molecular formula C4H6O. It is typically found as a mixture of isomers, with the trans isomer (E-isomer) being more prevalent than the cis form (Z-isomer) . The compound features a conjugated system with an aldehyde group and a carbon-carbon double bond, giving it distinctive reactivity patterns essential for its role as a chemical intermediate.

Nomenclature and Identification

ParameterInformation
IUPAC Name2-Butenal
Common NameCrotonaldehyde
CAS Registry Numbers4170-30-3 (mixture)
123-73-9 (trans/E-isomer)
15798-64-8 (cis/Z-isomer)
SynonymsCrotonic aldehyde, β-methylacrolein, propylene aldehyde
Chemical StructureCH3CH=CHCHO
Molecular Weight70.09 g/mol

The compound's structure consists of a methyl group attached to a carbon-carbon double bond which is conjugated with an aldehyde functional group . This structural arrangement contributes significantly to its chemical reactivity.

Physical and Chemical Properties

Crotonaldehyde possesses distinctive physical and chemical characteristics that determine its handling requirements and applications.

Physical Properties

PropertyValue
Physical StateColorless to pale-yellow liquid
OdorPungent, suffocating
Boiling Point104°C (literature value)
Melting Point-76°C (literature value)
Density0.853 g/mL at 20°C
Vapor Pressure30 mm Hg at 25°C
Vapor Density2.41 (air = 1)
Flash Point13°C (55°F)
Flammable Range2.1% to 15.5% (concentration in air)
Water Solubility181 g/L at 20°C
Refractive Indexn20D not specified

This water-white liquid turns pale yellow upon contact with air due to oxidation processes . It is moderately soluble in water but miscible with most organic solvents, making it versatile for various chemical applications .

Chemical Reactivity

Crotonaldehyde demonstrates significant chemical reactivity due to its structural features:

  • It readily forms an azeotrope with water (containing 25% water) at normal atmospheric pressure .

  • It undergoes oxidation in air to form peroxides and eventually crotonic acid .

  • The compound polymerizes rapidly in the presence of mineral acids or at high temperatures .

  • It functions as a prochiral dienophile and a Michael acceptor in organic syntheses .

  • Crotonaldehyde reacts vigorously with strong oxidizing agents, caustics, ammonia, organic amines, and mineral acids .

This multifunctional reactivity profile makes crotonaldehyde particularly valuable in organic synthesis applications.

Production Methods

Traditional Production Process

The primary industrial method for crotonaldehyde production is the aldol condensation of acetaldehyde followed by dehydration:

2 CH3CHO → CH3CH=CHCHO + H2O

This process traditionally employs either:

  • Sodium hydroxide solution followed by acetic acid catalysis

  • Anion exchange resin catalysis to form butanol aldehyde, which is subsequently heated in dilute acid for condensation and dehydration

The reaction typically operates at elevated temperatures with careful control of pH and reaction conditions to optimize yield and selectivity.

Modern Production Innovations

Recent advancements in crotonaldehyde production include:

  • The development of Zr-β zeolite catalysts for acetaldehyde gas-solid reaction, offering 94% selectivity and improved stability compared to traditional methods .

  • A technological process with three key sections:

    • Aldol condensation reaction and raw material recovery

    • Crotonaldehyde concentration and refinement

    • MCP (methylcyclopentadiene) and acidic impurity removal

The newer zeolite-catalyzed process achieves 99.92 wt% purity with water content below 10 ppm, significantly exceeding standard requirements (99.5% purity, 2000 ppm water) . Importantly, this process eliminates the salinity wastewater and equipment corrosion issues associated with traditional sodium hydroxide/acetic acid catalysis .

Industrial Applications and Uses

Crotonaldehyde serves numerous important functions across multiple industries:

Primary Industrial Applications

ApplicationDetails
Sorbic Acid ProductionThe most significant commercial use, producing a widely used food preservative
Chemical SynthesisProduction of butyl alcohol, butyraldehyde, and various organic compounds
Pharmaceutical IntermediatesUsed in manufacturing pharmaceutical compounds
Vitamin E ProductionPrecursor to trimethylhydroquinone, an intermediate in vitamin E synthesis
Warning AgentAdded to fuel gases to detect leaks due to its strong odor
Crotonic Acid ProductionContinuous flow oxidation processes have been developed for this application

Specialized Applications

Crotonaldehyde also finds use in:

  • Leather tanning processes

  • Rubber accelerator preparations

  • Alcohol denaturing agents

  • Stabilizers for tetraethyl-lead

  • Pyrimidine derivative formation for controlled-release fertilizers

The compound's dual reactivity (aldehyde function and conjugated double bond) makes it particularly valuable in diverse chemical processes and reactions .

Exposure ParameterEffect/Value
TLV-TWA6 mg/m³ (2 ppm) (ACGIH)
IDLH400 ppm (NIOSH)
Human Irritation Threshold4.1 ppm (15 min) - Highly irritating to nose and respiratory tract
Acute Human Response45 ppm - Very disagreeable, rapid conjunctival irritation
Skin ContactCauses severe irritation and potential burns
Eye ContactPotent lachrymator causing severe eye irritation and damage
Sensitization PotentialMay cause allergic skin reactions upon repeated exposure

Crotonaldehyde is a potent irritant to the respiratory system, eyes, and skin. Human exposure studies demonstrate that even brief exposure to low concentrations (4.1 ppm for 15 minutes) causes significant irritation to the nose and upper respiratory tract, with lachrymation occurring after just 30 seconds .

Animal Toxicity Data

Studies in laboratory animals have revealed important toxicological findings:

  • The concentration reducing respiratory rate by 50% was reported as 3.5 ppm in mice and 23.2 ppm in rats .

  • Gavage administration to rats and mice at doses ≥10 mg/kg bw/day caused dose-related forestomach lesions including hyperplasia, inflammation, and necrosis .

  • Intraperitoneal injection of 31.5 mg/kg bw in rats decreased cytochrome P450 levels and impaired enzymatic activities .

  • Animal studies demonstrated crotonaldehyde's potential to inhibit chemotaxis and disrupt immune cell function .

Environmental Impact

Aquatic Toxicity

Crotonaldehyde demonstrates significant toxicity to aquatic organisms:

OrganismToxicity ParameterValue
Rainbow troutLC50 (96h)0.65 mg/L
Water flea (Daphnia magna)EC50 (48h)2 mg/L
AlgaeIC50 (72h)0.88 mg/L
BacteriaEC10 (72h)14 mg/L

These data indicate high toxicity to fish and moderate toxicity to other aquatic organisms .

Environmental Occurrence and Fate

Crotonaldehyde is found in:

  • Vehicle exhaust (jet, gasoline, and diesel engines)

  • Tobacco smoke

  • Combustion products from polymers and wood

  • Natural sources including fruits, vegetables, bread, cheese, and alcoholic beverages

  • Emissions from volcanoes and certain plants

The compound's high water solubility and moderate vapor pressure suggest it will primarily partition into water when released into the environment.

Market Analysis and Economic Significance

The global crotonaldehyde market demonstrates steady growth, driven by expanding applications in chemical synthesis and food preservation:

YearMarket Value (US $ Million)
2021252.67
2029 (Projected)355.49
CAGR (2021-2029)4.36%

This growth trajectory is primarily attributed to increasing demand for crotonaldehyde in chemical intermediate applications, particularly for sorbic acid production . The market expansion also reflects growing utilization in pharmaceutical synthesis and other specialized chemical applications.

Recent Research and Development Trends

Recent research has focused on improving crotonaldehyde production efficiency and developing new applications:

  • Continuous flow synthesis of crotonic acid from crotonaldehyde with air has been developed, offering higher yields (>91%) and shorter residence times compared to batch processes .

  • The Zr-β zeolite catalytic process represents a significant advancement, eliminating wastewater issues while improving product purity .

  • Heat exchange network optimization using pinch point analysis has reduced energy requirements to 2.25 Gcal per ton of crotonaldehyde product .

  • Research into crotonaldehyde's role in biochemical processes continues, with studies noting protein-bound trans-crotonaldehyde levels are significantly higher in Alzheimer's disease patients compared to age-matched controls .

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